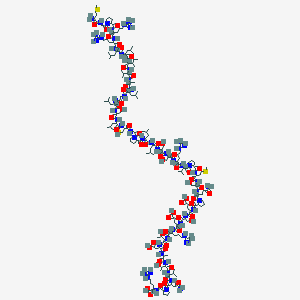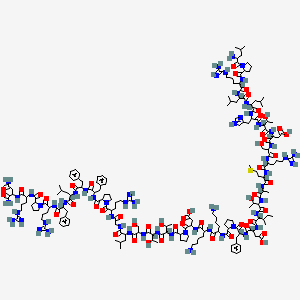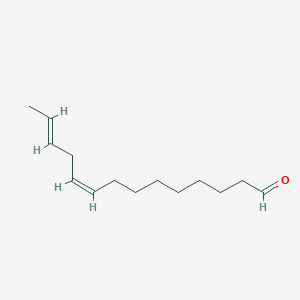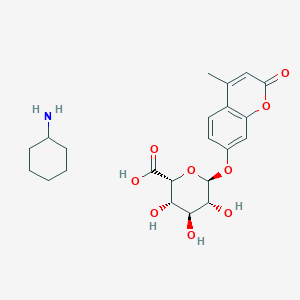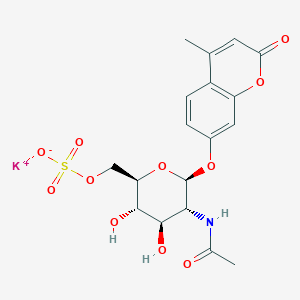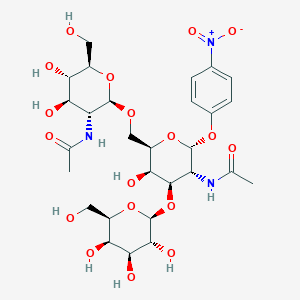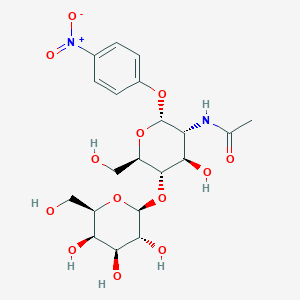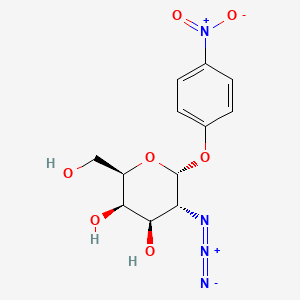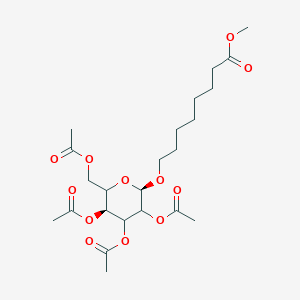
8-メトキシカルボニルオクタノイル-2',3',4',6-テトラ-O-アセチル-β-D-ガラクトピラノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is a complex carbohydrate intermediate with significant importance in biomedicine. This compound is used in the synthesis of drugs that address glycosylation-related diseases such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
科学的研究の応用
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing more complex carbohydrate molecules.
Biology: In studies related to glycosylation processes and enzyme-substrate interactions.
Medicine: For developing therapeutic agents targeting glycosylation disorders.
Industry: In the production of pharmaceuticals and biochemical research reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the esterification of octanoic acid with a galactopyranoside derivative. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective acetylation at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of reaction conditions, purification processes, and quality assurance to produce the compound in large quantities while maintaining high purity.
化学反応の分析
Types of Reactions
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Esterification: The compound can participate in further esterification reactions to form more complex derivatives.
Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include deacetylated derivatives, further esterified compounds, and oxidized or reduced forms of the original molecule.
作用機序
The compound exerts its effects primarily through its role as an intermediate in glycosylation processes. It interacts with specific enzymes and substrates involved in the addition of sugar moieties to proteins and lipids. This modification is crucial for the proper functioning of various biological molecules and pathways.
類似化合物との比較
Similar Compounds
- Methyl 8-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)octanoate
- Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy]-, methyl ester
Uniqueness
8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents. Its ability to undergo multiple chemical reactions and its role in glycosylation processes make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXWCCGBYMVBI-ZXVYMRSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
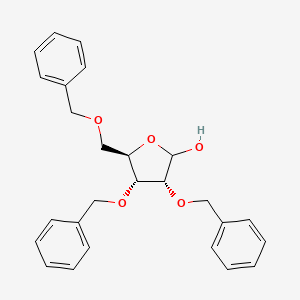
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
